Cys113 Covalent Modification
ZL-Pin01 covalently modifies the active site cysteine residue Cys113 of Pin1, a mechanism shared by other advanced Pin1 inhibitors but absent in non-covalent binders or natural products like Juglone [1]. This covalent binding confers sustained target engagement, differentiating ZL-Pin01 from reversible inhibitors that may dissociate under physiological conditions.
| Evidence Dimension | Covalent Binding Target |
|---|---|
| Target Compound Data | Cys113 |
| Comparator Or Baseline | Cys113 (common target for covalent Pin1 inhibitors, e.g., KPT-6566, Sulfopin, BJP-06-005-3) |
| Quantified Difference | Not applicable (qualitative class comparison) |
| Conditions | X-ray crystallography and mass spectrometry |
Why This Matters
Confirms that ZL-Pin01 operates via a clinically validated, irreversible mechanism, ensuring prolonged pharmacodynamic effects in cellular and in vivo models.
- [1] Liu, L., Zhu, R., Li, J., Pei, Y., Wang, S., Xu, P., Wang, M., Wen, Y., Zhang, H., Du, D., Ding, H., Jiang, H., Chen, K., Zhou, B., Yu, L., & Luo, C. (2022). Computational and Structure-Based Development of High Potent Cell-Active Covalent Inhibitor Targeting the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1). Journal of Medicinal Chemistry, 65(3), 2174-2190. https://doi.org/10.1021/acs.jmedchem.1c01686 View Source
